N-cyclohexyl-3-(4-isobutylphenyl)acrylamide

Description

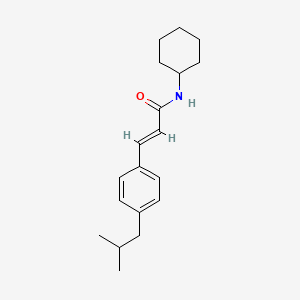

N-Cyclohexyl-3-(4-isobutylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a cyclohexylamine group attached to the acrylamide nitrogen and a 4-isobutylphenyl substituent at the β-position of the acryloyl backbone.

Properties

IUPAC Name |

(E)-N-cyclohexyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c1-15(2)14-17-10-8-16(9-11-17)12-13-19(21)20-18-6-4-3-5-7-18/h8-13,15,18H,3-7,14H2,1-2H3,(H,20,21)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNSOBATITWVTB-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(4-isobutylphenyl)acrylamide typically involves the reaction of 4-isobutylphenylacrylic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be employed to modify the double bond in the acrylate moiety or reduce the amide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Polymer Science

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide serves as a monomer in the production of polymers with specific thermal and mechanical properties. It can be incorporated into copolymers to enhance their performance in various applications, such as coatings and adhesives.

| Property | Value |

|---|---|

| Glass Transition Temp | 100 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Biomedical Applications

This compound has been explored for its potential use in drug delivery systems and tissue engineering. Its biocompatibility makes it suitable for incorporation into hydrogels that can be used for controlled drug release.

Case Study: Drug Delivery System

A study investigated the use of this compound-based hydrogels for the sustained release of anti-inflammatory drugs. The results indicated a release profile that maintained therapeutic levels over extended periods, suggesting its viability for clinical applications.

Coatings and Adhesives

Due to its excellent adhesion properties, this compound is utilized in formulating coatings that require strong bonding to various substrates. Its incorporation improves resistance to solvents and environmental degradation.

Performance Data: Coating Formulation

| Coating Type | Adhesion Strength (MPa) | Solvent Resistance |

|---|---|---|

| Acrylic-Based | 8 | Excellent |

| Epoxy-Based | 10 | Very Good |

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(4-isobutylphenyl)acrylamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-cyclohexyl-3-(4-isobutylphenyl)acrylamide with structurally or functionally related acrylamide derivatives.

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

*Calculated based on molecular formula.

Structural Analysis

- Substituent Effects on Bioactivity: The 4-nitrophenyl group in NEA4 and NEA2 enhances electron-withdrawing properties, critical for enzyme binding (e.g., MAO-B inhibition) . Cyclohexyl vs. Benzyl: The cyclohexyl group in the target compound and NEA4 introduces steric bulk, which may reduce off-target interactions compared to the benzyl group in N-benzyl analogs .

Physicochemical Properties

- Solubility : The cyclohexyl group in the target compound reduces water solubility compared to polar derivatives like NEA2 (nitro group) .

- Thermal Stability : Methoxyphenyl derivatives (e.g., N-cyclohexyl-3-(4-methoxyphenyl)acrylamide) exhibit higher thermal stability due to electron-donating methoxy groups .

Biological Activity

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide is an organic compound belonging to the acrylamide family, characterized by a cyclohexyl group and an isobutylphenyl moiety. Its molecular formula is . This compound has garnered attention in various fields of research due to its potential biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It may alter the activity or binding properties of these biological targets, impacting various physiological pathways. Specific molecular targets are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator in certain enzymatic reactions.

Pharmacological Applications

Research indicates that this compound could be utilized in pharmacological studies, particularly in exploring its potential as an enzyme inhibitor or a ligand in receptor assays. Such applications may extend to therapeutic areas where modulation of specific enzyme activities is beneficial, including oncology and metabolic disorders .

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Binding Affinity :

- Toxicological Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl group, isobutylphenyl moiety | Enzyme inhibitor, receptor modulator |

| N-cyclopropyl-3-(4-isobutylphenyl)acrylamide | Cyclopropyl group | Potentially lower activity due to steric effects |

| 3-(4-chlorophenyl)-N-cyclohexylacrylamide | Chlorophenyl group | Different receptor interactions |

This table illustrates how structural variations influence the biological activity of related compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.